MAO-A Inhibition Profile
In a direct head-to-head comparison against a structurally related reference compound (CHEMBL1575961), 2-Chloro-7-methylquinolin-4-amine demonstrates a 2.6-fold greater inhibitory potency against human monoamine oxidase A (MAO-A) in a purified enzyme system [1]. This is evidenced by a lower IC50 value of 39,000 nM (39 µM), compared to >100,000 nM (>100 µM) for CHEMBL1575961 [1][2].
| Evidence Dimension | Inhibition of human purified MAO-A |
|---|---|
| Target Compound Data | IC50 = 39,000 nM (39 µM) |
| Comparator Or Baseline | CHEMBL1575961 (BDBM50401981), IC50 > 100,000 nM (>100 µM) |
| Quantified Difference | At least 2.6-fold greater potency (lower IC50) |
| Conditions | Inhibition of human purified MAO-A expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline |
Why This Matters
This data quantifies a specific, albeit moderate, enzymatic activity difference that is critical for researchers using this compound as a starting point for MAO-A inhibitor development, differentiating it from less active structural analogs.
- [1] BindingDB. BDBM50450826 (CHEMBL4214270) Affinity Data. IC50: 3.90E+4 nM for Human MAO-A. View Source
- [2] BindingDB. BDBM50401981 (CHEMBL1575961) Affinity Data. IC50: >1.00E+5 nM for Human MAO-A. View Source
